2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a 3,4-dimethylphenylmethyl group at position 3, a sulfanyl-acetamide linker at position 2, and a 4-ethoxyphenyl substituent on the acetamide moiety. The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition (e.g., PI3K/mTOR) due to its structural mimicry of ATP-binding domains . The 4-ethoxy group on the phenyl ring may enhance metabolic stability compared to smaller alkoxy substituents, while the 3,4-dimethylbenzyl group contributes to hydrophobic interactions in target binding .
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-31-20-9-7-19(8-10-20)26-22(29)15-33-25-27-21-11-12-32-23(21)24(30)28(25)14-18-6-5-16(2)17(3)13-18/h5-13H,4,14-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFNOKLWKYHGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its thienopyrimidine core is particularly useful in medicinal chemistry for developing new therapeutic agents.
The compound has shown promise in various biological assays:
- Antimicrobial Properties : Thienopyrimidine derivatives exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfanyl group enhances these antimicrobial effects, making it a candidate for further investigation in drug development.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation. Its efficacy against various cancer cell lines has been documented, highlighting its potential as an anticancer agent.
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating diseases related to enzyme dysfunctions or aberrant signaling pathways. Its ability to target specific biological pathways makes it a valuable candidate for pharmaceutical development.
Industry
In industrial applications, this compound can be utilized in the development of new materials with unique properties, potentially leading to innovations in various sectors including pharmaceuticals and materials science.
Antimicrobial Activity Study
A study conducted on derivatives of thienopyrimidines demonstrated their effectiveness against multiple bacterial strains. The presence of the sulfanyl group was crucial in enhancing antimicrobial activity.
Anticancer Evaluation
Research focusing on the anticancer properties of this compound revealed that it effectively inhibits the growth of specific cancer cell lines. The study emphasized the importance of structure-activity relationships (SAR) in understanding how modifications to the thienopyrimidine core can influence potency against targeted cancer cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Findings :
- The 4-ethoxyphenyl acetamide substituent may reduce oxidative metabolism compared to smaller alkoxy groups (e.g., methoxy in PI-103), enhancing stability .
Anticonvulsant Thieno[3,2-d]pyrimidines
Table 2: Anticonvulsant Activity in MES/scPTZ Models
Key Findings :
- While the target compound shares the thieno[3,2-d]pyrimidine core with anticonvulsant agents, its 4-ethoxyphenyl acetamide group differs from triazole/pyrazole-containing derivatives (e.g., 7a, 11a), suggesting divergent mechanisms of action or CNS penetration .
Antiviral and Antibacterial Analogues
Table 3: Functional Group Impact on Activity
Key Findings :
- The 4-ethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethoxy in ZINC2719758, cyano in 12ba), which are critical for antiviral or chemokine receptor antagonism .
- The sulfanyl-acetamide linker is a common feature in analogues targeting diverse pathways, underscoring its versatility in medicinal chemistry .
Structural-Activity Relationship (SAR) Insights
- C6 Position Flexibility : Modifications at C6 (e.g., pyrazole in Compound 14) are critical for mTOR/PI3K inhibition but may compromise metabolic stability. The target compound’s C6 substituent (sulfanyl-acetamide) likely prioritizes solubility over kinase selectivity .
- Aromatic Substituents : Electron-donating groups (e.g., ethoxy) enhance stability, while electron-withdrawing groups (e.g., nitro in ’s compound) improve target binding but increase toxicity risks .
Biological Activity
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule notable for its potential biological activities. This compound features a thienopyrimidine core, which has been associated with various pharmacological effects, including antimicrobial and anticancer properties. Understanding the biological activity of this compound can pave the way for its application in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 429.6 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Core Structure | Thienopyrimidine |
| Functional Groups | Sulfanyl group, acetamide group |
| Substituents | 3,4-Dimethylphenyl and ethoxyphenyl groups |
Biological Activity
Research has indicated that compounds with thienopyrimidine structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of the target compound.
Antimicrobial Activity
Studies have shown that thienopyrimidine derivatives can possess notable antimicrobial properties. For instance:
- In Vitro Studies : Compounds structurally related to thienopyrimidines have demonstrated significant antibacterial and antimycobacterial activity against various strains, including E. coli, S. aureus, and M. tuberculosis .
- Minimum Inhibitory Concentration (MIC) : The MIC values of similar compounds have been reported to be effective at low concentrations, indicating strong antimicrobial potential .
Anticancer Activity
Recent investigations into the anticancer properties of thienopyrimidine derivatives suggest promising results:
- Cell Line Studies : Compounds similar to the target molecule have been screened against cancer cell lines, showing efficacy in inhibiting cell growth and inducing apoptosis .
- Mechanism of Action : The thienopyrimidine framework is believed to interfere with enzymatic pathways critical for cancer cell proliferation .
Case Studies
Several studies have explored the biological activity of compounds closely related to this compound:
-
Antibacterial Study : A series of thienopyrimidine derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent compounds exhibited MIC values significantly lower than standard antibiotics .
Compound MIC (µg/mL) Activity Compound A 10 Strong antibacterial Compound B 25 Moderate antibacterial Compound C 50 Weak antibacterial - Anticancer Screening : A recent study identified a novel anticancer compound through screening a drug library on multicellular spheroids, revealing that certain thienopyrimidine derivatives showed substantial inhibition of tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives can be influenced by their structural modifications:
- Substituent Effects : The presence of hydrophobic substituents at specific positions on the aromatic rings enhances antimicrobial activity .
- Functional Group Variations : Modifications in the sulfanyl or acetamide groups can lead to variations in potency and selectivity against different microbial strains or cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
